molecular formula C15H13ClN4O2 B12114978 Ethyl [2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate

Ethyl [2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate

Cat. No.: B12114978
M. Wt: 316.74 g/mol
InChI Key: LQDCOTIFUZHDQK-UHFFFAOYSA-N
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Description

Ethyl [2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate is a heterocyclic compound that has garnered significant attention in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique imidazo[1,2-a]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl [2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde and isocyanate under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the formation of the imidazo[1,2-a]pyrimidine core .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure consistency and purity. The process typically includes steps like purification through recrystallization or chromatography to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl [2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of Ethyl [2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it may interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects .

Biological Activity

Ethyl [2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data and case studies.

Synthesis of this compound

The synthesis of imidazo[1,2-a]pyrimidine derivatives typically involves multi-step reactions that can include cyclization and substitution processes. For example, a common method involves the reaction of 4-chlorobenzaldehyde with 2-aminopyrimidine derivatives under acidic conditions to form the imidazopyrimidine core, followed by carbamate formation through the reaction with ethyl chloroformate.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Research indicates that compounds with chlorinated phenyl substituents exhibit enhanced antimicrobial activity due to increased lipophilicity and electrophilicity, which facilitate better penetration into bacterial cells.

Key Findings:

  • The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
  • The Minimum Inhibitory Concentration (MIC) values for various strains were reported, with some showing MIC as low as 16 µg/mL against resistant strains like Enterococcus faecium AR-0783 .
PathogenMIC (µg/mL)Activity Level
E. faecium AR-078316High
Staphylococcus aureus32Moderate
Escherichia coli64Moderate

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown promising anticancer activity. Studies have indicated that it selectively reduces cell viability in certain cancer cell lines.

Case Studies:

  • Caco-2 Cell Line: The compound reduced viability to approximately 39.8% at a concentration of 10 µM compared to untreated controls (p < 0.001) .
  • A549 Cell Line: It exhibited reduced activity against A549 cells but still showed some level of cytotoxicity (viability around 55% at 10 µM) .

Comparison of Anticancer Efficacy:

Cell LineViability (%) at 10 µMp-value
Caco-239.8<0.001
A54955.0Not significant

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Kinases: Similar compounds have been noted for their ability to inhibit kinases such as c-KIT, which is implicated in various cancers.
  • Cell Cycle Arrest: The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

Properties

Molecular Formula

C15H13ClN4O2

Molecular Weight

316.74 g/mol

IUPAC Name

ethyl N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate

InChI

InChI=1S/C15H13ClN4O2/c1-2-22-15(21)19-13-12(10-4-6-11(16)7-5-10)18-14-17-8-3-9-20(13)14/h3-9H,2H2,1H3,(H,19,21)

InChI Key

LQDCOTIFUZHDQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(N=C2N1C=CC=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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